5,8-difluoro-3,4-dihydro-2H-1,4-benzoxazine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,8-difluoro-3,4-dihydro-2H-1,4-benzoxazine hydrochloride is a useful research compound. Its molecular formula is C8H8ClF2NO and its molecular weight is 207.6. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Potassium Channel Activation
Research on 3,4-dihydro-2H-1,4-benzoxazine derivatives, which include modifications similar to 5,8-difluoro-3,4-dihydro-2H-1,4-benzoxazine hydrochloride, shows their potential in activating potassium channels. For instance, the introduction of a hydroxyl group in these compounds results in improved solubility in water and prolonged action duration (Matsumoto et al., 1999).
Serotonin-3 (5-HT3) Receptor Antagonism
The compound's structure has been modified in studies to enhance its effectiveness as a serotonin-3 (5-HT3) receptor antagonist. These modifications have resulted in more potent compounds compared to their predecessors, with some derivatives showing high affinity for 5-HT3 receptors and potent antagonistic activity (Kuroita et al., 1996).
Enantioselective Synthesis
The compound and its derivatives have been used in enantioselective synthesis, a process important in creating optically active pharmaceuticals. For example, the enantioselective hydrolysis of certain derivatives has been explored using enzymes, contributing to the production of optically active ofloxacin, a powerful antibacterial agent (Sakand et al., 1987).
Neuroprotective Activity
Derivatives of 1,4-benzoxazine, including those structurally related to this compound, have shown neuroprotective properties. These compounds have been effective in preventing ATP level reduction due to hypoxia in astrocytes and protecting against brain damage in animal models (Largeron et al., 2001).
Environmental Synthesis Applications
The compound's derivatives have been synthesized under environmentally friendly conditions, highlighting their potential in green chemistry. This includes the sequential synthesis of 2-substituted 3,4-dihydro-2H-1,4-benzoxazines under phase transfer catalysis conditions (Albanese et al., 2003).
Antiarrhythmic Potential
Certain derivatives of 1,4-benzoxazine have been evaluated for their potential as novel antiarrhythmics. These compounds have been tested against arrhythmias associated with ischemia-reperfusion injury, showing promising results (Koini et al., 2009).
Antiviral Activity
Recent studies have investigated the antiviral activity of purine conjugates with 7,8-difluoro-3-methyl-3,4-dihydro-2H-1,4-benzoxazine derivatives against influenza A and B viruses. These compounds have displayed moderate activity against certain strains of the influenza virus (Krasnov et al., 2021).
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The signal word for this compound is "Warning" . Hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Mechanism of Action
Target of Action
The primary target of 5,8-difluoro-3,4-dihydro-2H-1,4-benzoxazine hydrochloride is the large subunit of the HSV-1 terminase complex . This complex plays a crucial role in the replication of the herpes simplex virus type 1 (HSV-1), a widespread viral infection .
Mode of Action
The compound interacts with the large subunit of the HSV-1 terminase complex, thereby selectively inhibiting HSV-1 reproduction in vitro . This interaction disrupts the replication process of the virus, leading to a decrease in the number of new virus particles produced .
Biochemical Pathways
The compound affects the HSV-1 replication pathway . By inhibiting the terminase complex, it disrupts the process of viral DNA packaging, a critical step in the formation of new virus particles . This results in a decrease in the number of new virus particles and thus reduces the spread of the virus .
Result of Action
The result of the compound’s action is a significant reduction in HSV-1 reproduction, including against strains resistant to acyclovir, a commonly used antiviral drug . This makes it a potentially effective therapeutic agent for treating HSV-1 infections .
Properties
IUPAC Name |
5,8-difluoro-3,4-dihydro-2H-1,4-benzoxazine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F2NO.ClH/c9-5-1-2-6(10)8-7(5)11-3-4-12-8;/h1-2,11H,3-4H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEJDIYCQBBGLKN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C=CC(=C2N1)F)F.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClF2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.